molecular formula C16H18ClNO5 B5274977 6-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B5274977
M. Wt: 339.77 g/mol
InChI Key: GKAHNKIYDIQFAB-UHFFFAOYSA-N
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Description

6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the core cyclohexene structure. The introduction of the 5-chloro-2,4-dimethoxyanilino group is achieved through a series of reactions, including nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dimethoxyaniline: A related compound with similar structural features but different functional groups.

    6-Chloro-2,4-dinitroaniline: Another structurally related compound with distinct chemical properties.

Uniqueness

6-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5/c1-22-13-8-14(23-2)12(7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(20)21/h3-4,7-10H,5-6H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAHNKIYDIQFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CC=CCC2C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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